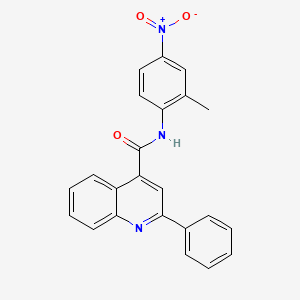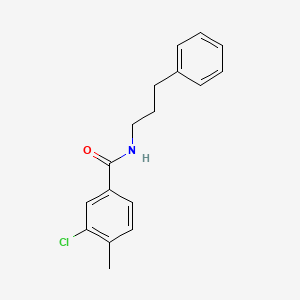
N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide, also known as MNQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNQ belongs to the class of quinoline derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide is not fully understood. However, it has been suggested that N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide may act by inhibiting the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide may also induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that are involved in programmed cell death.
Biochemical and Physiological Effects:
N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has also been extensively studied for its potential applications in scientific research, which makes it a well-characterized compound. However, N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide also has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide also has low solubility in water, which may limit its use in some experiments.
Future Directions
There are several future directions for the research on N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide. One potential direction is to investigate the potential applications of N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide in the treatment of various cancers. Another potential direction is to investigate the mechanism of action of N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide in more detail. Furthermore, future research could focus on developing more efficient synthesis methods for N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide and its derivatives. Overall, N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has shown great potential for its applications in scientific research, and further research is needed to fully understand its potential.
Synthesis Methods
N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide can be synthesized through a multi-step process that involves the condensation of 2-methyl-4-nitroaniline with ethyl acetoacetate, followed by cyclization and subsequent reaction with phenyl isocyanate. The final product is obtained through recrystallization and purification.
Scientific Research Applications
N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to induce apoptosis, which is a programmed cell death, in cancer cells.
properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-15-13-17(26(28)29)11-12-20(15)25-23(27)19-14-22(16-7-3-2-4-8-16)24-21-10-6-5-9-18(19)21/h2-14H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAVQCXESUWQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-nitrophenyl)-2-phenylquinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethyl-7-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5139669.png)
![1-(3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5139676.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5139684.png)
![1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5139693.png)
![1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol](/img/structure/B5139695.png)
![2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B5139703.png)

![N,N'-[5-(2-methylphenoxy)-1,3-phenylene]bis(2,6-difluorobenzamide)](/img/structure/B5139713.png)
![1-(3,5-dimethylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139723.png)
![N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5139737.png)
![(4-tert-butylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5139753.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5139754.png)
![ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5139756.png)
